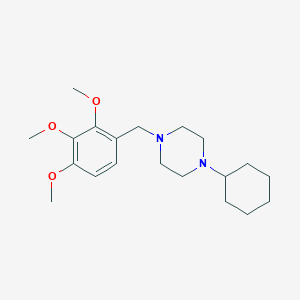
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has gained attention in recent years due to its potential use in scientific research. CTMP has been shown to have a unique mechanism of action, which makes it an interesting candidate for further investigation.
作用機序
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine exerts its pharmacological effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in an increase in cognitive function, motivation, and focus. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is responsible for cognitive function and decision-making. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase the levels of serotonin in the brain, which is responsible for mood regulation and emotional processing.
実験室実験の利点と制限
The advantages of using 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments include its unique mechanism of action, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine is also relatively easy to synthesize, which makes it a cost-effective option for researchers. The limitations of using 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments include the potential for abuse and addiction, as well as the lack of long-term safety data.
将来の方向性
There are a number of future directions for research on 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine. One potential area of investigation is its potential as a treatment for cocaine addiction. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction. Another potential area of investigation is its potential as a treatment for ADHD and other related disorders. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a unique mechanism of action that involves the inhibition of dopamine and norepinephrine reuptake, which makes it a potential candidate for the treatment of these disorders. Finally, further research is needed to determine the long-term safety and efficacy of 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in humans.
合成法
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,3,4-trimethoxybenzyl chloride with cyclohexylamine in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been used in scientific research to investigate its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have a unique mechanism of action that involves the inhibition of dopamine and norepinephrine reuptake, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
特性
IUPAC Name |
1-cyclohexyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-10-9-16(19(24-2)20(18)25-3)15-21-11-13-22(14-12-21)17-7-5-4-6-8-17/h9-10,17H,4-8,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFMHSHXNYZVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)
![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5752900.png)




![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)

![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)